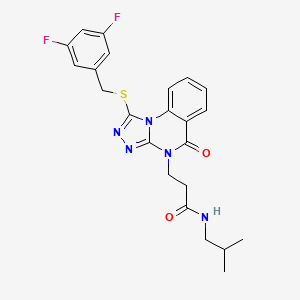

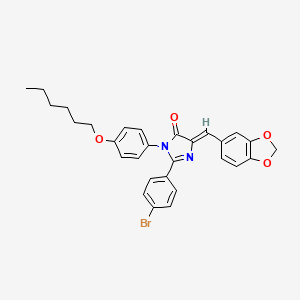

N-(2,3-dimethylphenyl)-4-(1-isopropyl-1H-pyrazol-5-yl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

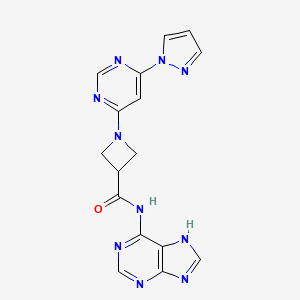

N-(2,3-dimethylphenyl)-4-(1-isopropyl-1H-pyrazol-5-yl)thiophene-2-sulfonamide, also known as DMTS, is a compound that has gained attention in scientific research due to its potential therapeutic applications. DMTS belongs to the class of sulfonamide compounds, which have been found to exhibit various biological activities.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Sulfonamide derivatives are synthesized through various chemical reactions, involving interactions with different reagents to produce compounds with significant in vitro antitumor activity against specific cell lines. For instance, the reaction of N-(4-acetylphenyl)benzene sulphonamide derivatives with N,N-dimethyl formamide dimethyl acetal (DMF-DMA) leads to the creation of novel sulfonamide derivatives, some of which have shown excellent antitumor activity against HepG2 and MCF-7 cell lines. The theoretical and experimental studies, including Density Functional Theory (DFT) calculations, support the structural elucidation of these compounds, suggesting their potential interaction with biological targets such as the KSHV thymidylate synthase complex (Fahim & Shalaby, 2019).

Carbonic Anhydrase Inhibition

Sulfonamide derivatives are also explored for their carbonic anhydrase inhibitory activities. Research into polymethoxylated-pyrazoline benzene sulfonamides investigated their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. These studies have identified compounds with superior CA inhibitory activity than reference compounds, indicating potential for therapeutic applications (Kucukoglu et al., 2016).

Antimicrobial and Antioxidant Activities

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has led to the discovery of compounds with high antibacterial activities. This research avenue explores the potential of sulfonamide derivatives as antibacterial agents, indicating the versatile applications of these compounds in addressing microbial resistance (Azab, Youssef, & El-Bordany, 2013).

Environmental and Biological Sciences Applications

The development of reaction-based fluorescent probes for the selective discrimination of thiophenols over aliphatic thiols showcases the application of sulfonamide derivatives in environmental and biological monitoring. These probes offer high selectivity and sensitivity, demonstrating the utility of sulfonamide derivatives in detecting toxic substances in water samples (Wang et al., 2012).

Propriétés

IUPAC Name |

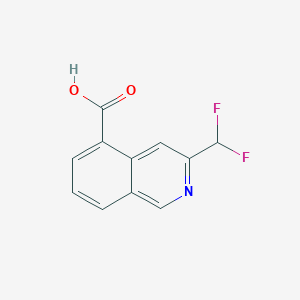

3-[1-[(3,5-difluorophenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23F2N5O2S/c1-14(2)12-26-20(31)7-8-29-21(32)18-5-3-4-6-19(18)30-22(29)27-28-23(30)33-13-15-9-16(24)11-17(25)10-15/h3-6,9-11,14H,7-8,12-13H2,1-2H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPYMYTXALOVJEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC4=CC(=CC(=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F2N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(5-Chloro-2-methoxyphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2891381.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B2891385.png)

![1-{[2-(1H-pyrrol-1-yl)anilino]methyl}dihydro-1H-pyrrole-2,5-dione](/img/structure/B2891400.png)